molecular formula C19H23FN2O2 B2374820 N-[2-(Cyclopropylmethoxy)-4-fluorophenyl]-1-prop-2-ynylpiperidine-4-carboxamide CAS No. 1385434-45-6

N-[2-(Cyclopropylmethoxy)-4-fluorophenyl]-1-prop-2-ynylpiperidine-4-carboxamide

Cat. No.: B2374820
CAS No.: 1385434-45-6
M. Wt: 330.403
InChI Key: GPUWWHYIOIFCRE-UHFFFAOYSA-N
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Description

N-[2-(Cyclopropylmethoxy)-4-fluorophenyl]-1-prop-2-ynylpiperidine-4-carboxamide is a useful research compound. Its molecular formula is C19H23FN2O2 and its molecular weight is 330.403. The purity is usually 95%.
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Biological Activity

N-[2-(Cyclopropylmethoxy)-4-fluorophenyl]-1-prop-2-ynylpiperidine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H24FN2O2\text{C}_{19}\text{H}_{24}\text{F}\text{N}_{2}\text{O}_{2}

This structure features a piperidine ring, a cyclopropylmethoxy group, and a fluorophenyl moiety, which contribute to its pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the realms of neuropharmacology and anti-inflammatory effects. Below are some key findings from the literature:

1. Neuropharmacological Effects

Studies have shown that compounds similar to this compound can interact with neurotransmitter systems, potentially influencing mood and cognition. For instance, compounds with similar piperidine structures have been evaluated for their effects on dopamine and serotonin receptors, suggesting a role in modulating neuropsychiatric conditions.

2. Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory properties. In vitro studies have indicated that related compounds exhibit selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. The selectivity for COX-2 over COX-1 is particularly significant as it may reduce gastrointestinal side effects associated with non-selective NSAIDs.

Data Table: Biological Activity Summary

Activity Mechanism Reference
Neurotransmitter ModulationInteraction with dopamine/serotonin receptors
COX InhibitionSelective inhibition of COX-2
Anti-inflammatoryReduction in inflammation markers

Case Study 1: Neuropharmacological Evaluation

In a study assessing the neuropharmacological profile of similar piperidine derivatives, researchers found that certain modifications led to increased affinity for serotonin receptors. This suggests that this compound may also exhibit enhanced serotonergic activity.

Case Study 2: COX Inhibition Assessment

A comparative analysis involving various piperidine derivatives demonstrated that the presence of a fluorine atom significantly enhanced COX-2 selectivity. The study highlighted that compounds with bulky substituents at specific positions showed improved anti-inflammatory efficacy in vivo, aligning with the expected profile of this compound.

Properties

IUPAC Name

N-[2-(cyclopropylmethoxy)-4-fluorophenyl]-1-prop-2-ynylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O2/c1-2-9-22-10-7-15(8-11-22)19(23)21-17-6-5-16(20)12-18(17)24-13-14-3-4-14/h1,5-6,12,14-15H,3-4,7-11,13H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPUWWHYIOIFCRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC(CC1)C(=O)NC2=C(C=C(C=C2)F)OCC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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